3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate
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Overview
Description
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a 2-methoxyphenoxy group at the 3-position and a dimethylcarbamate group at the 7-position. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. This reaction forms the chromen-4-one ring system.
Introduction of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the chromen-4-one intermediate with 2-methoxyphenol in the presence of a suitable base, such as potassium carbonate.
Formation of the Dimethylcarbamate Group: The final step involves the introduction of the dimethylcarbamate group at the 7-position of the chromen-4-one ring. This can be achieved through the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chromen-4-one core to the corresponding chromanol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the chromen-4-one core.
Reduction: Chromanol derivatives.
Substitution: Substituted chromen-4-one derivatives with various functional groups.
Scientific Research Applications
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel chromen-4-one derivatives with potential biological activities.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It is used in cell-based assays to evaluate its effects on various biological pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound in the treatment of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as UV-absorbing agents and fluorescent dyes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the following mechanisms:
Molecular Targets: The compound can interact with various enzymes and receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or modulate the function of specific receptors.
Pathways Involved: The compound can influence multiple signaling pathways, including those related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound can exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl dimethylcarbamate: This compound is structurally similar but has a methyl group at the 2-position of the chromen-4-one core.
2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: This compound has a similar 2-methoxyphenoxy group but differs in the core structure and functional groups.
Uniqueness
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-20(2)19(22)25-12-8-9-13-16(10-12)24-11-17(18(13)21)26-15-7-5-4-6-14(15)23-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOQXJSBDNFTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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